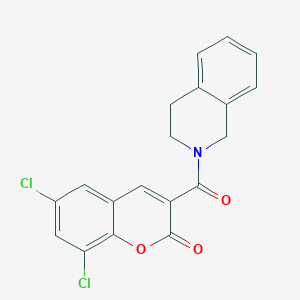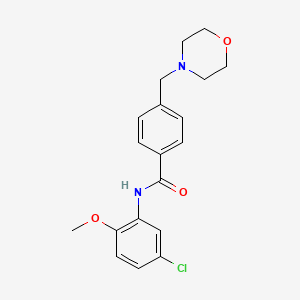
6,8-dichloro-3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2H-chromen-2-one
描述
6,8-dichloro-3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2H-chromen-2-one is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DCIC and is a derivative of coumarin, which is a natural chemical found in many plants. DCIC has been synthesized through various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of DCIC involves its ability to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase (HDAC). This inhibition leads to the suppression of cancer cell growth and the promotion of neuroprotection. DCIC has also been shown to modulate the activity of certain receptors such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCIC has been shown to have various biochemical and physiological effects. In cancer cells, DCIC has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In the brain, DCIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. DCIC has also been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The advantages of using DCIC in lab experiments include its high potency and specificity, as well as its ability to target multiple pathways involved in disease progression. However, the limitations of using DCIC include its low solubility and stability, as well as its potential toxicity at high concentrations.
未来方向
There are many potential future directions for the study of DCIC. In medicine, DCIC could be further studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. In agriculture, DCIC could be further studied for its potential use in the production of biofuels and bioplastics. In material science, DCIC could be further studied for its potential use in the production of flexible electronics and sensors.
Conclusion:
In conclusion, 6,8-dichloro-3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2H-chromen-2-one is a promising chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DCIC and its applications in these fields.
科学研究应用
DCIC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DCIC has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. In agriculture, DCIC has been studied for its potential use as a plant growth regulator, as it has been shown to increase the yield of certain crops. In material science, DCIC has been studied for its potential use in the production of organic light-emitting diodes (OLEDs), as it has been shown to have good electron-transporting properties.
属性
IUPAC Name |
6,8-dichloro-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c20-14-7-13-8-15(19(24)25-17(13)16(21)9-14)18(23)22-6-5-11-3-1-2-4-12(11)10-22/h1-4,7-9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANJAQZWMKEXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3466338.png)
![ethyl 4-[4-(4-morpholinylmethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3466344.png)
![N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3466356.png)

![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3466381.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3466400.png)
![3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466407.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3466433.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3466437.png)
![N~1~-benzyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466443.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3466450.png)